molecular formula C6H12ClN3 B1502614 (1,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride CAS No. 449811-81-8

(1,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride

Cat. No.: B1502614
CAS No.: 449811-81-8
M. Wt: 161.63 g/mol
InChI Key: XEYUOVUGXCPPRM-UHFFFAOYSA-N
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Description

(1,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS 449811-81-8) is an organic compound with the molecular formula C 6 H 11 N 3 ·HCl and a molecular weight of 161.63 g/mol . This compound is the hydrochloride salt of a pyrazole derivative featuring an aminomethyl functional group, making it a valuable intermediate in chemical synthesis and pharmaceutical research . As a pyrazole-based building block, its primary research application is in the field of medicinal chemistry, where it serves as a precursor for the development of more complex molecules with potential pharmacological activity . The presence of the basic aminomethyl group allows for further functionalization, enabling researchers to create targeted compound libraries for screening against various biological targets. Related pyrazole-4-ylmethylamine structures are utilized in the synthesis of novel chemical entities, highlighting the role of this scaffold in early-stage drug discovery . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(1,5-dimethylpyrazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-5-6(3-7)4-8-9(5)2;/h4H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYUOVUGXCPPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677530
Record name 1-(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449811-81-8
Record name 1-(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Typical Reaction Scheme

  • Formation of the Pyrazol-4-yl Methanamine Core:

    • React 1,5-dimethylpyrazole with formaldehyde under acidic or basic catalysis.
    • Introduce ammonia or a primary amine to form the methanamine substituent at the 4-position.
  • Isolation and Purification:

    • The reaction mixture is typically worked up by extraction and purified via crystallization or chromatography.
    • The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid to improve stability and handling.

Reaction Conditions

  • Mild temperatures (room temperature to reflux depending on solvent).
  • Solvents such as methanol, ethanol, or dichloromethane are commonly used.
  • Catalysts can be acids (e.g., acetic acid) or bases to facilitate condensation.

This synthetic approach is supported by analogous pyrazole methanamine syntheses reported in the literature, where similar pyrazole derivatives undergo condensation with formaldehyde and amines to yield methanamine functionalities.

Industrial and Scale-Up Considerations

For industrial production, the synthesis is adapted for scale with attention to:

  • Reactor Type: Batch reactors or continuous flow reactors are employed to maintain consistent reaction conditions.
  • Reaction Monitoring: Parameters such as temperature, pH, and reaction time are tightly controlled to maximize yield and purity.
  • Purification: Crystallization of the hydrochloride salt is preferred for ease of handling and storage stability.
  • Yield Optimization: Use of catalysts and solvent choice is optimized to reduce by-products and increase selectivity.

These considerations align with general industrial practices for pyrazole-based amine derivatives, ensuring reproducibility and scalability.

Data Table: Typical Preparation Parameters

Parameter Description Typical Range/Value
Starting material 1,5-Dimethylpyrazole Commercially available
Reagents Formaldehyde, Ammonia or primary amine Stoichiometric to slight excess
Catalyst Acidic (e.g., Acetic acid) or Basic catalyst 0.1–1.0 equiv
Solvent Methanol, Ethanol, or Dichloromethane Sufficient to dissolve reactants
Temperature Room temperature to reflux 25–80 °C
Reaction time 2–18 hours Depending on scale and conditions
Workup Extraction, washing, drying Standard organic protocols
Purification Crystallization or column chromatography To obtain hydrochloride salt
Yield 60–80% (reported for similar pyrazole amines) Variable with method

Research Findings and Notes

  • The formation of the methanamine group on the pyrazole ring is facilitated by the electrophilic nature of formaldehyde and nucleophilic attack by ammonia or primary amines.
  • Acidic catalysis often improves the condensation efficiency but requires careful pH control to prevent side reactions.
  • Conversion to the hydrochloride salt enhances the compound’s stability and solubility in aqueous media, which is beneficial for downstream applications.
  • Analogous syntheses of pyrazole derivatives with methanamine substituents demonstrate that reaction times can be shortened by refluxing or using microwave-assisted synthesis, though these methods require further optimization for this specific compound.
  • No direct synthetic procedures for the exact hydrochloride salt form were found in the excluded sources, but hydrochloride salt formation is a standard practice post-synthesis.

Chemical Reactions Analysis

Types of Reactions: (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro compounds.

  • Reduction: The compound can be reduced to form amines or other derivatives.

  • Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Reduced amines or other derivatives.

  • Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazole ring with two methyl groups at positions 1 and 5, and a methanamine group at position 4. Its molecular formula is C6H11N3. The synthesis of this compound typically involves the Mannich reaction, which requires careful control of reaction conditions such as temperature (50–80 °C) and pH to optimize yields.

Pharmaceutical Applications

  • Medicinal Chemistry :
    • The pyrazole moiety is known for its ability to interact with various biological targets due to its electron-rich nature. This interaction facilitates binding that can lead to pharmacological effects.
    • Compounds derived from pyrazoles have been investigated for their potential in treating conditions such as schizophrenia. For instance, modifications of pyrazole structures have led to the development of potent inhibitors for phosphodiesterase type 10A (PDE10A), which plays a significant role in the treatment of neuropsychiatric disorders .
  • Antiviral Activity :
    • Recent studies indicate that pyrazole derivatives exhibit antiviral properties. For example, a novel series of compounds demonstrated significant inhibition against Zika virus protease, showcasing the potential of pyrazole derivatives in antiviral drug development .
  • Anti-cancer Properties :
    • Pyrazole derivatives have been explored for their anti-cancer activities. Certain compounds have shown inhibitory effects on histone deacetylases, which are crucial in cancer progression, indicating their potential as therapeutic agents in oncology .

Agrochemical Applications

The unique structural features of (1,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride also lend themselves to applications in agrochemicals. Pyrazole derivatives are often utilized as herbicides and fungicides due to their efficacy in inhibiting specific biochemical pathways in plants and pathogens.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Medicinal ChemistryInhibitors for PDE10A related to schizophrenia
Antiviral ActivityInhibition of Zika virus protease
Anti-cancerInhibition of histone deacetylases
AgrochemicalPotential use as herbicides/fungicides

Case Study 1: PDE10A Inhibitors

A recent study focused on the modification of pyrazole derivatives to enhance their potency against PDE10A. By altering substituents on the pyrazole core, researchers achieved significant improvements in pharmacokinetic profiles, leading to compounds suitable for further clinical development .

Case Study 2: Antiviral Research

Another investigation into the antiviral properties of pyrazole-based compounds revealed that certain structures could effectively inhibit viral replication mechanisms. This study emphasizes the importance of structural modifications in enhancing activity against specific viral targets .

Mechanism of Action

The mechanism by which (1,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrazole-Based Methanamine Derivatives

Pyrazole derivatives are structurally closest to the target compound. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) CAS Number
(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine HCl C₆H₁₁N₃·HCl 161.63 1,5-dimethylpyrazole, 4-methanamine Not reported Not available
1-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine HCl C₁₂H₁₅ClFN₃ 255.72 4-fluorophenyl, 3,5-dimethylpyrazole Not reported Not available
4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine C₁₀H₁₃ClN₆ 260.71 Chloropyrazole, 1,5-dimethylpyrazole Not reported 1006348-72-6

Key Differences :

  • Applications : Derivatives like the fluorophenyl analog may exhibit enhanced bioactivity due to electron-withdrawing groups, whereas the chloro-pyrazole derivative () could serve as a kinase inhibitor precursor .

Thiazole-Based Methanamine Hydrochlorides

Thiazole derivatives differ in their heterocyclic core but share the methanamine hydrochloride functional group:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) CAS Number
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₉ClN₂S·HCl 261.17 4-chlorophenyl, thiazole 268 690632-35-0
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl·H₂O C₁₀H₉ClN₂S·HCl·H₂O 279.18 3-chlorophenyl, thiazole 203–204 690632-12-3

Key Differences :

  • Heterocyclic Core : Thiazoles (sulfur-containing) exhibit distinct electronic properties compared to pyrazoles (nitrogen-rich), influencing reactivity and binding affinity .
  • Thermal Stability : Higher melting points (e.g., 268°C) suggest stronger intermolecular forces in thiazole derivatives, likely due to sulfur’s polarizability .

Imidazole and Other Heterocyclic Derivatives

Imidazole-based analogs highlight variations in ring structure and substitution patterns:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl C₁₂H₁₅N₃O·HCl 253.73 3-methoxybenzyl, imidazole 1439902-60-9
1-(1,5-Dimethylpyrazol-4-yl)-N-methylmethanamine C₇H₁₂N₃·HCl 161.63 N-methylamine 514801-21-9

Key Differences :

  • Ring Electronics : Imidazole’s dual nitrogen atoms increase basicity compared to pyrazole, altering protonation behavior and solubility .
  • Functional Groups : The N-methylamine derivative () may exhibit reduced polarity compared to the primary amine in the target compound .

Biological Activity

(1,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a pyrazole derivative known for its potential biological activities, particularly in medicinal chemistry. This compound has garnered interest due to its structural features that facilitate various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (1,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is C6H11N3·HCl. Its structure features a pyrazole ring with two methyl groups at positions 1 and 5, and a methanamine group at position 4. This configuration is crucial for its biological activity, as the electron-rich nature of the pyrazole moiety allows for interactions with various biological targets.

Synthesis

The synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methanamine typically involves methods such as the Mannich reaction, which requires careful control of temperature and pH to optimize yields. Common solvents include ethanol and water. The compound serves as a building block in organic synthesis for more complex biologically active molecules.

The primary mechanism of action for (1,5-dimethyl-1H-pyrazol-4-yl)methanamine relates to its ability to act as a ligand for various biological targets. Its interactions can lead to significant pharmacological effects, including anti-inflammatory and anticancer properties. The compound's ability to inhibit certain enzymes or receptors contributes to its therapeutic potential.

Biological Activity

Recent studies have highlighted the biological activity of pyrazole derivatives, including (1,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance:

  • A study reported that derivatives similar to (1,5-dimethyl-1H-pyrazol-4-yl)methanamine showed cytotoxic effects against various cancer cell lines such as MCF7 and NCI-H460 with IC50 values indicating effective inhibition .
  • Another study demonstrated that specific pyrazole compounds induced apoptosis in glioma cell lines, suggesting potential therapeutic applications in cancer treatment .

Anti-inflammatory Potential

Pyrazole derivatives have also been explored for their anti-inflammatory effects. The incorporation of specific functional groups in the pyrazole structure has been linked to enhanced anti-inflammatory activity through inhibition of pro-inflammatory cytokines .

Data Tables

Biological Activity Cell Line Tested IC50 (µM) Mechanism
AnticancerMCF73.79Cytotoxicity
AnticancerNCI-H46012.50Cytotoxicity
Anti-inflammatoryRAW264.725.0Cytokine Inhibition

Case Studies

Several case studies have provided insights into the efficacy of (1,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride:

  • Study on Cancer Cell Lines : A recent investigation demonstrated that derivatives based on the pyrazole scaffold exhibited significant cytotoxicity against multiple cancer cell lines, with some compounds achieving IC50 values lower than traditional chemotherapeutics .
  • Mechanisms of Apoptosis : Flow cytometry analysis revealed that certain pyrazole derivatives induced cell cycle arrest and apoptosis in glioma cells, marking them as promising candidates for further development in oncology .
  • Enzyme Inhibition : Research has shown that pyrazole compounds can selectively inhibit kinases involved in cancer progression, further supporting their role as potential therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for (1,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1,5-dimethyl-1H-pyrazole with a chloroacetyl chloride derivative in the presence of a base (e.g., triethylamine) under inert conditions. Reaction parameters include:
  • Solvent : Dichloromethane or ethyl acetate .
  • Temperature : 0–25°C, monitored by TLC.
  • Workup : Acidic aqueous extraction to isolate the hydrochloride salt.
    Similar pyrazole derivatives (e.g., (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride) have been synthesized using analogous protocols .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm proton environments and carbon frameworks. Aromatic protons in the pyrazole ring typically appear at δ 6.5–7.5 ppm .
  • IR Spectroscopy : N-H stretches (3300–3500 cm1^{-1}) and C-Cl vibrations (600–800 cm1^{-1}) validate functional groups .
  • X-ray Crystallography : For structural elucidation, SHELX software refines crystallographic data, resolving bond angles and hydrogen-bonding networks .
  • HPLC-MS : Purity assessment (>95%) and molecular ion ([M+H]+^+) verification .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store in sealed glass containers at 2–8°C, protected from light and moisture .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), avoid water contact to prevent HCl release, and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data for this compound be optimized using SHELX?

  • Methodological Answer :
  • Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement in SHELXL : Apply anisotropic displacement parameters for non-H atoms. Use the OLEX2 interface for hydrogen-bonding analysis (e.g., graph-set notation for intermolecular interactions) .
  • Validation : Check R-factor convergence (<5%) and residual electron density peaks (<0.5 eÅ3^{-3}) .

Q. How to resolve discrepancies between experimental hydrogen-bonding patterns and computational predictions?

  • Methodological Answer :
  • Experimental Analysis : Compare XRD-derived hydrogen-bond distances/angles with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level).
  • Contradiction Mitigation : Consider solvent effects (e.g., PCM model) and thermal motion artifacts in XRD data. Use Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What strategies are effective for studying structure-activity relationships (SAR) of pyrazole-based derivatives?

  • Methodological Answer :
  • Functional Group Variation : Synthesize analogs with substituents at the pyrazole 3- and 5-positions to assess steric/electronic effects.
  • Biological Assays : Test inhibitory activity against enzymes (e.g., kinases) using fluorescence polarization or SPR. Correlate IC50_{50} values with logP and dipole moments .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and validate with MD simulations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(1,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride

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